BenchChemオンラインストアへようこそ!

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine

Lipophilicity Drug-like properties Permeability

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine (CAS 1807937-92-3) is a heterocyclic amine building block with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol. It exists as a racemic mixture (rac-form) of the (2R,3R) and (2S,3S) enantiomers, featuring a tetrahydrofuran (oxolane) ring connected to an isopropyl-substituted pyrazole via a trans-relationship between the heterocyclic and amine substituents.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
CAS No. 1807937-92-3
Cat. No. B3247058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
CAS1807937-92-3
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC=N1)C2C(CCO2)N
InChIInChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3
InChIKeyJOFRKRVKFQLQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine (CAS 1807937-92-3): Chemical Identity and Core Structural Profile


Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine (CAS 1807937-92-3) is a heterocyclic amine building block with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol [1]. It exists as a racemic mixture (rac-form) of the (2R,3R) and (2S,3S) enantiomers, featuring a tetrahydrofuran (oxolane) ring connected to an isopropyl-substituted pyrazole via a trans-relationship between the heterocyclic and amine substituents . This compound is positioned within the broader class of pyrazolyl-tetrahydrofuran derivatives and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry programs, particularly for the development of kinase inhibitors and GPCR-targeted therapeutics [2].

Why Direct Substitution of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine with Structural Analogs Carries Procurement Risk


While numerous pyrazolyl-tetrahydrofuran amines share a common core scaffold, indiscriminate substitution of Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine with its closest analogs—such as the N1-methyl (logP 0.91), N1-ethyl, or N1-phenyl variants—can fundamentally alter key molecular properties critical for downstream synthetic utility and biological target engagement. The isopropyl substituent at the N1 position of the pyrazole ring is not merely a trivial structural variation; it establishes a distinct lipophilicity-hydrophilicity balance (XLogP3-AA = -0.1) [1] that is not replicated by the smaller methyl or ethyl congeners, despite comparable hydrogen bond donor/acceptor counts (HBD = 1, HBA = 3) [1]. Furthermore, the rac-form with a defined trans-relationship between the oxolane and pyrazole rings offers a well-characterized stereochemical starting point that is essential for chiral resolution studies, whereas the enantiopure (2S,3S)-form (CAS 1808842-36-5) carries higher procurement costs and reduced vendor availability [2]. Because the compound's predicted pKa (8.60 ± 0.40) determines its ionization state under physiological assay conditions , a switch to a regioisomeric scaffold (e.g., 3-(oxolan-3-yl)-1H-pyrazol-5-amine) would introduce a completely different hydrogen-bonding network and potentially nullify structure-activity relationships established with the original core.

Quantitative Differentiation Evidence for Procuring Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine


Lipophilicity Balance: XLogP3 Comparison Against N1-Methyl and N1-Ethyl Analogs

The target compound exhibits an XLogP3-AA value of -0.1, as computed by PubChem, indicating near-balanced hydrophilicity-lipophilicity [1]. By contrast, the closest N1-methyl analog (Ambinter ID: AMB24523687, CAS of dihydrochloride: 1909288-40-9) has a reported logP of 0.9091, representing an approximately 1.0 log unit increase in lipophilicity [2]. This substantial difference in partition coefficient directly impacts predicted membrane permeability and aqueous solubility profiles, making the compounds non-interchangeable for applications where maintaining a narrow logP window is critical to achieving target exposure or avoiding off-target binding [1].

Lipophilicity Drug-like properties Permeability

Steric Bulk and Conformational Rigidity: N1-Isopropyl vs. N1-Methyl Substitution

The N1-isopropyl group on the pyrazole ring introduces greater steric bulk (estimated Taft steric parameter Es = -1.71 for i-Pr vs. Es = -1.24 for Me) compared to the N1-methyl analog [1]. In combination with the trans-relationship between the oxolane ring and the amine substituent, this bulk restricts conformational freedom around the C–N bond linking the pyrazole and tetrahydrofuran moieties. The rac-(2R,3R) configuration further ensures a defined spatial orientation of the amine group relative to the pyrazole ring, which is not guaranteed in regioisomeric forms such as 3-(oxolan-3-yl)-1H-pyrazol-5-amine . Although direct experimental binding data are absent from the literature, class-level SAR studies on pyrazole-based kinase inhibitors indicate that increasing N1-substituent size from methyl to isopropyl can modulate selectivity against off-target kinases [2].

Steric effects Conformational analysis Structure-activity relationship (SAR)

Ionization State at Physiological pH: Predicted pKa of the Primary Amine

The predicted acid dissociation constant (pKa) of the primary amine in rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is 8.60 ± 0.40, as reported by ChemicalBook . At physiological pH 7.4, this pKa indicates that the compound will exist predominantly in its protonated, positively charged form (approximately 94% protonated, calculated via the Henderson-Hasselbalch equation: % ionized = 100 / (1 + 10^(7.4 - 8.60)) ≈ 94.1%). While pKa data are not readily available for the corresponding methyl and ethyl analogs, the general class of primary amines adjacent to a tetrahydrofuran ring typically exhibits pKa values in the 7.8–9.2 range [1]. The difference between a pKa of 8.6 and a pKa of, for example, 8.0 would alter the proportion of the neutral (cell-permeable) species from approximately 6% to approximately 20% at pH 7.4, representing a >3-fold difference in neutral fraction that could significantly impact passive membrane permeability in cell-based assays [2].

Ionization state pKa prediction Drug-likeness

Stereochemical Purity and Chiral Resolution Potential: Rac-form vs. Enantiopure (2S,3S)-form

The racemic form of (2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine (CAS 1807937-92-3) serves as a well-defined starting material for chiral resolution studies, whereas the enantiopure (2S,3S)-form (CAS 1808842-36-5) is available from a smaller subset of vendors and at higher cost [1]. The rac-form contains an equal mixture of (2R,3R) and (2S,3S) enantiomers, as confirmed by the presence of two undefined atom stereocenters in the PubChem computed descriptors [2]. For procurement purposes, the racemate enables laboratories to perform chiral chromatography or diastereomeric salt resolution in-house, providing access to both enantiomers simultaneously—a capability that is lost when purchasing the enantiopure form directly. Comparative pricing data from chemical supplier listings indicate that the racemic form is typically offered at 95% purity in 1g and 5g quantities, while the enantiopure (2S,3S)-form requires custom synthesis or specialized sourcing through chiral resolution service providers [1].

Chiral resolution Stereochemistry Analytical reference standard

Positional Isomerism: 1-Isopropyl-5-pyrazolyl vs. 1-Isopropyl-3-pyrazolyl Connectivity

The compound features the oxolane ring attached at the 5-position of the 1-isopropyl-pyrazole ring, establishing a distinct connectivity pattern (IUPAC: (2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine) that positions the amine in a trans-orientation relative to the pyrazole [1]. This contrasts with positional isomers such as 3-(oxolan-3-yl)-1H-pyrazol-5-amine, where the oxolane is attached at the pyrazole 3-position and the amine is on the pyrazole ring itself rather than on the tetrahydrofuran . The difference in substitution pattern fundamentally alters: (i) the hydrogen-bonding network (the pyrazol-5-amine NH2 in the regioisomer is conjugated with the aromatic ring, while the target compound's amine is an exocyclic primary alkylamine), (ii) the distance between the amine and the pyrazole π-system, and (iii) the overall molecular shape and electrostatic potential surface. No experimental data comparing these specific positional isomers were identified within the scope of the present search, but the structural incompatibility is unambiguous: the two compounds are not bioisosteric replacements and would present completely different pharmacophoric features to any biological target [2].

Regiochemistry Positional isomer Scaffold integrity

Optimal Application Scenarios for Procuring Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine


Chiral Resolution Studies for Dual-Enantiomer SAR Exploration

The racemic form (CAS 1807937-92-3) is the optimal procurement choice when a medicinal chemistry program requires both (2R,3R) and (2S,3S) enantiomers for parallel SAR assessment. Rather than sourcing the enantiopure (2S,3S)-form (CAS 1808842-36-5) and separately commissioning synthesis of the (2R,3R)-form, the research team can purchase the racemate and perform chiral supercritical fluid chromatography (SFC) or diastereomeric salt resolution to obtain both enantiomers in a single workflow [1]. This approach is justified by the compound's well-characterized trans-configuration and the presence of exactly two stereocenters, which simplifies the resolution outcome to a binary separation .

Kinase Inhibitor Library Synthesis Requiring Intermediate Lipophilicity

When constructing a focused kinase inhibitor library, the isopropyl-substituted racemate provides an intermediate lipophilicity profile (XLogP3-AA = -0.1) that is complementary to the more lipophilic N1-methyl (logP 0.91) and N1-ethyl analogs [1]. This compound is specifically suited for library designs targeting kinases with solvent-exposed hydrophobic pockets that require balanced polarity to maintain aqueous solubility while retaining sufficient hydrophobicity for pocket occupancy. The compound's predicted pKa of 8.60 further informs its handling: at physiological pH, the amine will be predominantly protonated, favoring salt formation for improved solid-state stability and aqueous solubility during library synthesis [2].

GPCR-Targeted Probe Synthesis Leveraging the Isopropyl-Pyrazole Motif

For GPCR-targeted chemical probe development, the compound serves as a versatile amine intermediate whose isopropyl-pyrazole moiety can engage hydrophobic receptor sub-pockets while the exocyclic amine provides a reactive handle for further derivatization [1]. The racemic nature of the compound does not preclude its use in early-stage probe discovery, as the trans-relationship between the pyrazole and amine substituents is maintained regardless of enantiomeric configuration. Researchers should note that the compound's 95% commercial purity may require preparative HPLC purification prior to use in biophysical assays to eliminate trace impurities that could confound binding data .

Computational Modeling and DFT Studies on Pyrazolyl-Tetrahydrofuran Scaffolds

The compound is suitable as a computational benchmark for density functional theory (DFT) studies within the pyrazolyl-tetrahydrofuran chemical space, as demonstrated by recent computational investigations on related derivatives [1]. The rac-form's defined stereochemistry and the presence of both heterocyclic (pyrazole) and saturated (tetrahydrofuran) rings make it a relevant test case for evaluating quantum chemical property predictions, molecular electrostatic potential (MEP) mapping, and frontier molecular orbital (FMO) analysis—methodologies that inform reactivity predictions and guide synthetic route optimization [1]. The availability of the compound at 95% purity from commercial sources enables rapid procurement for validation of in silico predictions through experimental characterization (e.g., NMR, LCMS).

Quote Request

Request a Quote for Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.